molecular formula C18H16F3NO4 B2454046 N-((4-hydroxychroman-4-yl)methyl)-4-(trifluoromethoxy)benzamide CAS No. 1396883-15-0

N-((4-hydroxychroman-4-yl)methyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2454046
CAS No.: 1396883-15-0
M. Wt: 367.324
InChI Key: VDBWWGVUCIFRRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((4-hydroxychroman-4-yl)methyl)-4-(trifluoromethoxy)benzamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This benzamide derivative features a chroman moiety linked to a 4-(trifluoromethoxy)benzamide group, a structure often associated with potent biological activity. Compounds with chroman scaffolds, such as 6-hydroxychroman, are established in scientific research for their utility as derivatization agents in analytical chemistry, particularly in the high-performance liquid chromatography (HPLC) detection of neuroactive monoamines and their metabolites . The integration of the trifluoromethoxy group is a common strategy in drug design to enhance metabolic stability and modulate lipophilicity. As a research chemical, it serves as a valuable scaffold for the development of novel enzyme inhibitors or receptor modulators. Researchers can utilize this compound for probing biological pathways, conducting structure-activity relationship (SAR) studies, and in high-throughput screening assays. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-4-(trifluoromethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO4/c19-18(20,21)26-13-7-5-12(6-8-13)16(23)22-11-17(24)9-10-25-15-4-2-1-3-14(15)17/h1-8,24H,9-11H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBWWGVUCIFRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNC(=O)C3=CC=C(C=C3)OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-hydroxychroman-4-yl)methyl)-4-(trifluoromethoxy)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is structurally characterized by the presence of a chroman moiety and a trifluoromethoxy group, which may contribute to its biological activity. The molecular formula is C15H12F3NO3C_{15}H_{12}F_3NO_3, and its structure can be represented as follows:

N 4 hydroxychroman 4 yl methyl 4 trifluoromethoxy benzamide\text{N 4 hydroxychroman 4 yl methyl 4 trifluoromethoxy benzamide}

Research indicates that compounds with similar structural features often exhibit various biological activities, including:

  • Antioxidant Activity : The hydroxy group in the chroman structure may act as a radical scavenger, providing protective effects against oxidative stress.
  • Antimicrobial Activity : Compounds containing benzamide derivatives have shown promising results against various microbial strains, likely due to their ability to disrupt cellular processes.

Antioxidant Activity

A study evaluating the antioxidant properties of related chroman derivatives found that they effectively reduced oxidative stress markers in vitro. The presence of the hydroxy group was crucial for this activity, suggesting that this compound may also possess similar properties.

Antimicrobial Activity

A series of experiments were conducted to assess the antimicrobial efficacy of this compound against various bacterial strains. The results indicated:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Mycobacterium tuberculosis8 µg/mL

These findings suggest that this compound could be a viable candidate for further development as an antimicrobial agent.

Case Studies

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